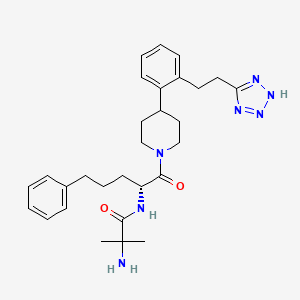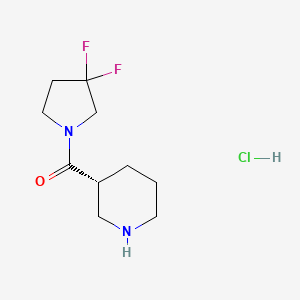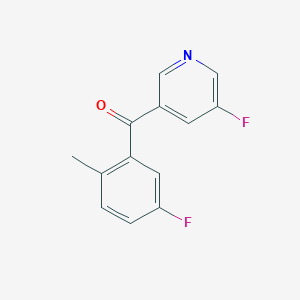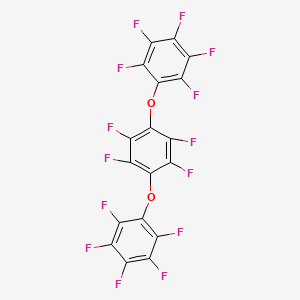
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,6-difluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,6-difluorobenzoic acid is a compound that belongs to the class of 4-aryl piperidines. It is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is significant in medicinal chemistry due to its role in optimizing drug-like properties and influencing the 3D orientation of bifunctional protein degraders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,6-difluorobenzoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.
Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionality of the piperidine ring.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is attached to the piperidine ring through a coupling reaction, often using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) as catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,6-difluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,6-difluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of PROTACs for targeted protein degradation, aiding in the study of protein function and regulation.
Medicine: Potential use in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,6-difluorobenzoic acid involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s semi-flexible nature allows for optimal positioning of the target protein and E3 ligase, facilitating efficient ternary complex formation and protein degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Another semi-flexible linker used in PROTAC development.
tert-Butyl 4-(Piperidin-4-yl)piperazine-1-carboxylate: Used as a linker in chemical conjugates.
tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: Another linker with similar applications.
Uniqueness
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,6-difluorobenzoic acid is unique due to the presence of fluorine atoms, which can enhance the compound’s metabolic stability and binding affinity. The fluorine atoms also influence the electronic properties of the molecule, making it a valuable tool in the design of PROTACs with improved efficacy and selectivity.
Propriétés
Formule moléculaire |
C17H21F2NO4 |
|---|---|
Poids moléculaire |
341.35 g/mol |
Nom IUPAC |
2,6-difluoro-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid |
InChI |
InChI=1S/C17H21F2NO4/c1-17(2,3)24-16(23)20-6-4-10(5-7-20)11-8-12(18)14(15(21)22)13(19)9-11/h8-10H,4-7H2,1-3H3,(H,21,22) |
Clé InChI |
VNQKJHJQCXWWAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C(=C2)F)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-, sodium salt (1:1)](/img/structure/B12083638.png)
![3-[4-cyclopentyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B12083641.png)


![O-[2-(4-fluoro-3-methylphenyl)ethyl]hydroxylamine](/img/structure/B12083652.png)

![Hydrazine, [1-(2-methylphenyl)ethyl]-](/img/structure/B12083660.png)



